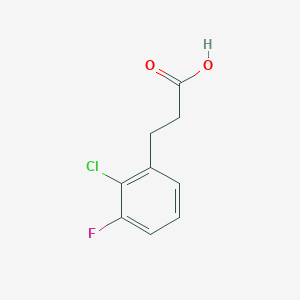

3-(2-Chloro-3-fluorophenyl)propanoic acid

Description

Contextual Positioning within the Landscape of Functionalized Organic Molecules

Functionalized organic molecules are the bedrock of modern chemical and material sciences, providing the essential building blocks for everything from pharmaceuticals to advanced polymers. In recent years, the focus of organic synthesis has shifted towards the integration of green chemistry principles and the development of "building block" molecules that facilitate the efficient construction of complex derivatives. These building blocks, often possessing multiple reactive centers, allow for the streamlined synthesis of both aliphatic and heterocyclic structures. The strategic introduction of functional groups is a cornerstone of molecular design, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of a molecule to achieve a desired function. This precise control is paramount in fields like medicinal chemistry, where molecular recognition between a ligand and a biological target is critical, and in materials science, where bulk properties are dictated by intermolecular forces.

Significance of Halo-Substituted Aromatic Carboxylic Acid Scaffolds in Chemical Science

Within the vast arsenal (B13267) of functional groups, halogens and carboxylic acids hold a privileged position, and their combination on an aromatic scaffold gives rise to a particularly versatile class of compounds. Halo-substituted aromatic carboxylic acids are prominent intermediates in organic synthesis. The carboxylic acid group, being a meta-director, influences the regioselectivity of further electrophilic aromatic substitution reactions. Simultaneously, the strong electron-withdrawing nature of halogen atoms significantly impacts the molecule's properties.

This "halogen effect" is multifaceted. The introduction of halogens, particularly fluorine and chlorine, can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. Furthermore, halogens can modulate the acidity of the carboxylic acid group through inductive effects and participate in specific, non-covalent interactions known as halogen bonding, which can be crucial for molecular recognition and the stability of crystal structures. The strategic placement of different halogens on the aromatic ring allows for a nuanced modulation of these properties, making di- and tri-substituted compounds like 3-(2-Chloro-3-fluorophenyl)propanoic acid highly specialized and valuable synthons.

Research Trajectories and Foundational Principles Pertaining to this compound

The compound this compound is a specialized chemical building block designed for use in multi-step organic synthesis. While extensive research focusing solely on this specific molecule is not widely published, its structure suggests clear research applications based on studies of analogous compounds. Phenylpropanoic acid derivatives are key structural motifs in a variety of biologically active compounds. For instance, halogenated phenylpropanoic and phenylacetic acids have been investigated for their potential as enzyme inhibitors and receptor antagonists. Research into related structures has shown that the nature and position of halogen substituents on the phenyl ring are critical for biological activity.

For example, a study on phenylacetic acid derivatives as aldose reductase inhibitors highlighted the importance of a methylene (B1212753) spacer between the aromatic core and the acidic function, a feature present in this compound. nih.gov Similarly, other phenylpropionic acid derivatives have been explored as GPR120 agonists for treating metabolic diseases and as dual cyclooxygenase (COX) inhibitors and antibacterial agents. google.comnih.gov The unique 2-chloro-3-fluoro substitution pattern of the target compound offers a distinct electronic and steric profile, making it a valuable tool for medicinal chemists aiming to optimize lead compounds by exploring the chemical space around the phenylpropanoic acid scaffold. Its primary application lies in its role as a precursor, which can be elaborated through reactions of its carboxylic acid group or through further substitution on the aromatic ring to generate novel, complex molecules with potential therapeutic applications. The hydrogenation of a corresponding cinnamic acid is a common route to prepare such phenylpropanoic acids. wikipedia.org

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1261729-64-9 | biosynth.com |

| Molecular Formula | C₉H₈ClFO₂ | biosynth.com |

| Molecular Weight | 202.61 g/mol | biosynth.comnih.gov |

| IUPAC Name | 3-(3-chloro-2-fluorophenyl)propanoic acid | nih.gov |

| SMILES | C1=CC(=C(C(=C1)F)Cl)CCC(=O)O | biosynth.com |

| InChIKey | VYQNICAOBPTLMG-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-3-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVTWDYTKKYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Derivatization Pathways of 3 2 Chloro 3 Fluorophenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, reduction, and other functional group interconversions.

The carboxylic acid functionality of 3-(2-chloro-3-fluorophenyl)propanoic acid readily undergoes esterification and amidation, which are fundamental reactions for creating new derivatives.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. ceon.rsresearchgate.net The rate of esterification is influenced by temperature, with higher temperatures generally leading to faster reaction rates and higher yields. ceon.rs For instance, studies on propanoic acid have shown that increasing the temperature from 35°C to 65°C can significantly increase the conversion to its corresponding ester. ceon.rs

Amidation: Amides can be synthesized from this compound by reacting it with an amine. This transformation often requires the use of a coupling agent or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. Direct condensation with an amine is possible but typically requires high temperatures. Research on similar structures, like 3-phenylpropanoic acid, has demonstrated successful coupling with amino acids to form amide bonds, indicating a viable pathway for creating peptide-like structures. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| This compound | Alcohol (e.g., Ethanol, Methanol) | Ester | Acid catalyst (e.g., H₂SO₄), Heat |

| This compound | Amine (e.g., Ammonia, primary/secondary amine) | Amide | Coupling agent (e.g., DCC) or conversion to acid chloride |

Reduction and Oxidation Processes

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆). vanderbilt.edu The resulting compound would be 3-(2-chloro-3-fluorophenyl)propan-1-ol, a valuable intermediate for further synthesis.

Oxidation: The propanoic acid side chain is generally resistant to further oxidation under standard conditions, as the carboxylic acid carbon is already in a high oxidation state. The aromatic ring could be oxidized under very harsh conditions, but this typically leads to ring cleavage and is not a common synthetic pathway.

The carboxylic acid group can be converted into other functional groups, enhancing the synthetic utility of the molecule. A key interconversion is the formation of an acyl chloride. vanderbilt.edu Reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield 3-(2-chloro-3-fluorophenyl)propanoyl chloride. This acyl chloride is significantly more reactive than the parent carboxylic acid and serves as a precursor for synthesizing esters, amides, and for use in reactions like Friedel-Crafts acylation under milder conditions. vanderbilt.eduminia.edu.eg

Transformations at the Halogenated Phenyl Ring

The 2-chloro-3-fluorophenyl group is subject to reactions typical of substituted aromatic rings, namely electrophilic and nucleophilic substitution. The electronic properties of the halogen substituents and the propanoic acid side chain play a crucial role in determining the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The outcome of such reactions on the this compound ring is governed by the directing effects of the existing substituents.

Halogens (-Cl and -F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene (B151609). libretexts.org However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during the attack at these positions. libretexts.org

Alkyl Side Chain (-CH₂CH₂COOH): The propanoic acid group is an electron-withdrawing group and acts as a meta-director.

The available positions for substitution on the ring are C4, C5, and C6. The directing effects of the substituents would lead to a mixture of products, with the precise ratio depending on the specific reaction and conditions. The ortho, para-directing influence of the fluorine (at C3) and chlorine (at C2) would favor substitution at positions 4, 5, and 6. The meta-directing propanoic acid group (at C1) would also favor substitution at C5. The combination of these effects suggests that substitution is most likely to occur at the C5 position, influenced by both the halogen and the acid group, and potentially at the C4 and C6 positions. Steric hindrance from the existing substituents would also play a role in determining the final product distribution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. youtube.commasterorganicchemistry.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂CH₂COOH | 1 | Deactivating | meta (to C3, C5) |

| -Cl | 2 | Deactivating | ortho, para (to C4, C6) |

| -F | 3 | Deactivating | ortho, para (to C5, C1) |

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (NAS) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. masterorganicchemistry.com The chlorine and fluorine atoms on the phenyl ring of this compound are electron-withdrawing, which activates the ring toward attack by nucleophiles. libretexts.org

In NAS reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov A notable feature of NAS is the leaving group ability, which often follows the order F > Cl > Br > I. masterorganicchemistry.comlibretexts.org This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom. libretexts.org

Therefore, it is plausible that a strong nucleophile (such as an alkoxide, thiolate, or amine) could displace either the fluorine atom at the C3 position or the chlorine atom at the C2 position. The relative reactivity would depend on the specific nucleophile and reaction conditions, but the higher reactivity of aryl fluorides in NAS reactions suggests that substitution at the C3 position might be favored. orgsyn.orgnih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions

The halogenated phenyl ring of this compound is a prime substrate for various transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The chlorine atom, being more reactive than fluorine in typical palladium-catalyzed cycles, is the most probable site for oxidative addition.

Key potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base could replace the chlorine atom with a new carbon-based substituent. This is a powerful method for constructing biaryl systems or introducing other organic fragments.

Buchwald-Hartwig Amination: The chloro group can be substituted with a primary or secondary amine using a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) and a strong base. nih.gov This provides a direct route to N-aryl derivatives, which are common motifs in pharmaceuticals.

Sonogashira Coupling: Palladium and copper co-catalysis can facilitate the coupling of the aryl chloride with a terminal alkyne, yielding an alkynylated derivative. These products are valuable intermediates for further transformations.

Heck Reaction: The palladium-catalyzed reaction with an alkene could introduce a vinyl group at the position of the chlorine atom.

While the fluorine atom is generally less reactive under standard palladium catalysis, specialized catalyst systems or harsher conditions could potentially activate the C-F bond for coupling. The carboxylic acid group may require protection (e.g., as an ester) prior to these reactions to prevent interference with the basic conditions or the organometallic catalyst.

Synthesis of Advanced Derivatives and Analogs

The structural framework of this compound serves as a foundational building block for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. Derivatization strategies often target either the carboxylic acid function or involve intramolecular reactions to form new ring systems.

Intramolecular reactions are a powerful strategy for converting the linear propanoic acid chain into rigid cyclic scaffolds.

Indanones: The most direct cyclization pathway for 3-arylpropanoic acids is the intramolecular Friedel–Crafts acylation to form a 5-membered indanone ring. researchgate.net This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. beilstein-journals.orgnih.gov Subsequent treatment with a Lewis acid (e.g., AlCl₃, SnCl₄) or a Brønsted acid (e.g., polyphosphoric acid, Nafion-H) promotes the electrophilic aromatic substitution, closing the ring. beilstein-journals.orgnih.gov The electronic effects of the chloro and fluoro substituents on the ring will direct the position of cyclization and influence the reaction's feasibility. For this compound, cyclization would lead to a substituted 4-fluoro-5-chloro-1-indanone or 6-fluoro-7-chloro-1-indanone, depending on the regioselectivity of the acylation.

Table 1: Representative Conditions for Indanone Synthesis via Intramolecular Friedel-Crafts Cyclization

| Starting Material Type | Reagents | Catalyst/Acid | Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropanoic acid | - | Tb(OTf)₃, 250 °C | Up to 74% | nih.gov |

| 3-Phenylpropionic acid chloride | - | AlCl₃ | 90% | nih.gov |

| 3-Phenylpropionic acid chloride | - | Nafion®-H, refluxing benzene | 90% | nih.gov |

| 3-(2-Bromophenyl)propionic acid | n-BuLi | - | 76% | nih.gov |

| 3-Arylpropionic acid | Thionyl chloride, then AlCl₃ | AlCl₃ | Not specified | beilstein-journals.org |

Chromanones: Synthesis of a chromanone (a benzopyranone) from this precursor is more complex as it requires the presence of a hydroxyl group on the aromatic ring ortho to the side chain. A potential, multi-step pathway could involve the introduction of a hydroxyl group via nucleophilic aromatic substitution (if a suitable leaving group is present) or a directed ortho-metalation/oxidation sequence, followed by an intramolecular esterification (lactonization) to form the six-membered ring. ijrpc.com

Lactones: Formation of a γ-lactone would necessitate hydroxylation at the β- or γ-position of the propanoic acid side chain. This is a challenging transformation that could potentially be achieved through radical-mediated reactions or by using more advanced enzymatic or chemo-catalytic C-H oxidation methods, followed by acid-catalyzed intramolecular esterification.

Cyclic Amides (Lactams): The synthesis of a cyclic amide, or lactam, would require the introduction of an amino group onto the molecule. This could be accomplished by converting the carboxylic acid to an acyl azide (B81097) (via the acyl chloride) and performing a Curtius rearrangement to form an isocyanate, which can then be hydrolyzed and cyclized. Alternatively, introducing an amino group onto the aromatic ring via nitration/reduction or Buchwald-Hartwig amination, followed by intramolecular amidation, would lead to a phenanthridinone-type scaffold.

Small molecules are essential tools for chemical biology, where they are used as "chemical probes" to study and manipulate the function of proteins and other biomolecules within their native cellular environment. mskcc.org A chemical probe must be potent and selective for its target to provide reliable biological insights. efmc.info

The structure of this compound makes it a suitable scaffold for probe development. The carboxylic acid is a key functional handle that can be readily coupled to the amine group of an amino acid residue in a protein, forming a stable amide bond. This conjugation is typically facilitated by standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

By attaching this molecule to a known binder or a reactive group, it can be used to:

Create Affinity-Based Probes: If conjugated to a molecule with known affinity for a specific protein, the 2-chloro-3-fluorophenyl moiety can be used to explore the binding pocket and study structure-activity relationships.

Develop Photoaffinity Labels: The aryl halide can be a precursor to a photolabile group (e.g., an aryl azide or diazirine). Upon photoactivation, such a probe can covalently cross-link to its target protein, enabling target identification and binding site mapping.

Introduce Reporter Tags: The carboxylic acid can be used to link the scaffold to reporter molecules such as fluorophores (for microscopy), biotin (B1667282) (for affinity purification and proteomics), or radiolabels (for imaging). mskcc.org

The development of such probes is a multi-step process involving chemical synthesis to create the tool, followed by rigorous biological validation to ensure it interacts specifically with the intended target. nih.govnih.gov

Investigations into Reaction Mechanisms and Kinetics

While specific kinetic studies for reactions involving this compound are not widely available in peer-reviewed literature, the mechanisms of its principal transformations can be understood from well-established chemical principles.

The most relevant and direct transformation is the intramolecular Friedel-Crafts acylation to form an indanone. The mechanism proceeds in two main stages:

Formation of the Acylium Ion: The carboxylic acid is first converted to a more reactive species, typically the acyl chloride. The Lewis acid catalyst (e.g., AlCl₃) then coordinates to the chlorine of the acyl chloride and abstracts it, generating a highly electrophilic acylium ion (R-C≡O⁺). This is usually the rate-determining step.

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich π-system of the phenyl ring in an intramolecular electrophilic aromatic substitution. This forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. A subsequent deprotonation step, often assisted by the [AlCl₄]⁻ complex, restores aromaticity and yields the final cyclized indanone product.

The kinetics of this reaction are heavily influenced by the substituents on the aromatic ring. The chloro and fluoro groups are both electron-withdrawing via induction and deactivating towards electrophilic substitution. This would be expected to slow the rate of the cyclization step compared to an unsubstituted phenylpropanoic acid. Their positions on the ring also dictate the regiochemical outcome of the cyclization.

For cross-coupling reactions, the mechanisms are complex, multi-step catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. The rates of these steps are dependent on the choice of metal, ligand, base, and solvent.

Iv. Comprehensive Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of hydrogen atoms and their neighboring environments. For 3-(2-Chloro-3-fluorophenyl)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. The two methylene (B1212753) groups of the propanoic acid chain will appear as two distinct triplets, a result of spin-spin coupling with each other. The aromatic region will display complex multiplets due to the coupling between the three aromatic protons and the additional coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (CH₂) | 2.7 - 2.9 | Triplet | 7-8 |

| H-β (CH₂) | 3.0 - 3.2 | Triplet | 7-8 |

| Ar-H | 7.0 - 7.4 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons will appear in the 115-165 ppm region, with their specific shifts influenced by the chloro and fluoro substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), while the carbon attached to the chlorine will also have its chemical shift influenced. The two aliphatic carbons of the propanoic acid side chain will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| C-F | 155 - 165 (doublet, ¹JCF ≈ 240-250 Hz) |

| C-Cl | 130 - 140 |

| Ar-C | 115 - 135 |

| C-α (CH₂) | 30 - 35 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom(s) in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons, which can provide valuable information for assigning the substitution pattern on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the two methylene groups in the propanoic acid chain and also show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the attachment of the propanoic acid side chain to the phenyl ring and for assigning the quaternary carbons in the aromatic ring by observing correlations from the aromatic and methylene protons.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₈ClFO₂), HRMS would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecule peak [M+H]⁺ with a mass-to-charge ratio that corresponds precisely to its calculated exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₉H₈³⁵ClFO₂]⁺ | 202.0197 |

| [C₉H₈³⁷ClFO₂]⁺ | 204.0167 |

| [C₉H₉³⁵ClFO₂]⁺ | 203.0275 |

Common fragmentation pathways for phenylpropanoic acids in mass spectrometry involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-C bonds in the propanoic acid side chain. The presence of the halogen substituents on the aromatic ring would also influence the fragmentation, potentially leading to the loss of Cl or F radicals or neutral molecules like HCl. Analysis of these fragmentation patterns provides further confirmation of the molecule's structure.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Upon electron ionization, the molecule is expected to form a molecular ion. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. docbrown.info

The fragmentation of the propanoic acid side chain is anticipated to be a dominant pathway. Key fragmentation processes for carboxylic acids include the loss of the hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). spectrabase.commzcloud.org Another significant fragmentation pathway for propanoic acids is the McLafferty rearrangement, which would result in a prominent peak. wiley.com

The fragmentation of the aromatic ring would likely involve the sequential loss of the halogen substituents. The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M-OH]⁺ | Ion resulting from the loss of a hydroxyl radical | 185/187 | α-cleavage of the carboxylic acid |

| [M-COOH]⁺ | Ion resulting from the loss of the carboxyl group | 157/159 | α-cleavage of the carboxylic acid |

| [M-Cl]⁺ | Ion resulting from the loss of a chlorine atom | 167 | Cleavage of the C-Cl bond |

| [C₇H₄FCl]⁺ | Chlorofluorotropylium ion | 142/144 | Benzylic cleavage and rearrangement |

Note: The m/z values are presented for the most abundant isotopes and, where applicable, show the expected isotopic pattern for chlorine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid group and the substituted aromatic ring. By comparing with the spectra of similar compounds like 3-phenylpropanoic acid, the key vibrational modes can be assigned. wikipedia.orgnih.gov

The most prominent features in the IR spectrum will be associated with the carboxylic acid moiety. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pdx.edu The C=O stretching vibration will give rise to a strong, sharp absorption band typically found between 1725 and 1700 cm⁻¹. pdx.edu

The aromatic part of the molecule will also produce several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will result in several bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 3300-2500 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium |

| Propanoic Acid Chain | C-H stretch (aliphatic) | 2980-2850 | Medium |

| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1320-1210 | Strong |

| Carboxylic Acid | O-H bend | 950-910 | Broad, Medium |

| Aromatic Ring | C-H out-of-plane bend | 900-675 | Strong |

| Aryl Halide | C-F stretch | 1250-1000 | Strong |

| Aryl Halide | C-Cl stretch | 850-550 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While a crystal structure for this compound has not been reported, insights into its solid-state structure can be gained by examining the crystal structures of related phenylpropanoic acid derivatives. researchgate.net

It is highly probable that in the solid state, molecules of this compound will form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This is a very common and stable arrangement for carboxylic acids in the solid state. The O-H···O hydrogen bonds are expected to be strong, with O···O distances typically in the range of 2.6-2.7 Å.

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Feature | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Formation of hydrogen-bonded dimers |

| Hydrogen Bonding | Centrosymmetric R²₂(8) dimers via carboxyl groups | Typical for carboxylic acids |

| Molecular Conformation | Flexible propanoic acid chain | Rotation around C-C single bonds |

| Intermolecular Interactions | van der Waals forces, potential halogen bonding | Presence of Cl and F atoms |

Complementary Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV light will promote electrons from the π bonding orbitals to the π* antibonding orbitals.

The UV-Vis spectrum is expected to show characteristic absorption bands for a substituted benzene ring. Typically, benzene derivatives exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. The substitution of the benzene ring with chlorine and fluorine atoms, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands compared to unsubstituted benzene. The exact positions and intensities of the absorption maxima will depend on the combined electronic effects of the substituents and the solvent used for the measurement.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent | Basis for Prediction |

| π → π* (E2-band) | 210 - 230 | Ethanol/Methanol | Substituted benzene chromophore |

| π → π* (B-band) | 260 - 280 | Ethanol/Methanol | Substituted benzene chromophore |

Note: The predicted values are based on the typical absorption of chlorofluorobenzene derivatives. acs.org

V. Theoretical and Computational Investigations of 3 2 Chloro 3 Fluorophenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its approximations, these methods provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govmdpi.commdpi.com For 3-(2-chloro-3-fluorophenyl)propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can be employed to optimize the molecular geometry and predict various electronic properties. mdpi.com

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. These calculations can also determine global reactivity descriptors, which provide a quantitative measure of the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Definition | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (IP) | -EHOMO | 6.5 eV |

| Electron Affinity (EA) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.188 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |

Note: These values are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the Schrödinger equation from first principles, without empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. For this compound, ab initio calculations can be used to corroborate the geometries and electronic properties obtained from DFT. researchgate.net Comparing results from different methods, like HF and DFT, provides a more robust understanding of the molecule's characteristics. researchgate.net

The flexible propanoic acid side chain of this compound allows for multiple spatial arrangements or conformations. Conformational analysis is crucial for understanding how the molecule's shape influences its properties and interactions. Computational methods can be used to identify stable conformers and the energy barriers between them. For similar molecules like perfluoropropionic acid, computational studies have revealed the existence of different conformers, such as cis and gauche forms, with varying energies. mdpi.com A similar analysis for this compound would involve systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface. This landscape reveals the lowest energy (most stable) conformations and the transition states connecting them.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide insights into their behavior in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations could be used to study its solvation in water or other solvents, revealing how solvent molecules arrange around it and how this affects its conformation and dynamics. These simulations are also crucial for understanding how the molecule might interact with a larger biological system, such as a protein.

In Silico Molecular Docking Studies for Receptor Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding of a ligand (like this compound) to the active site of a target protein. nih.govmdpi.com The process involves placing the ligand in various orientations within the protein's binding site and calculating a "docking score" that estimates the binding affinity.

For this compound, molecular docking could be used to screen for potential biological targets. For instance, similar propanoic acid derivatives have been docked into the active sites of enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.govtechnologynetworks.com Such studies would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and amino acid residues in the protein's active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Description | Hypothetical Value |

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Inhibition Constant (Ki) | Calculated from binding affinity | 1.5 µM |

| Key Interacting Residues | Amino acids in the binding site forming significant interactions | Arg120, Tyr355, Ser530 |

| Types of Interactions | Nature of the chemical interactions | Hydrogen bond with Arg120, Pi-Pi stacking with Tyr355 |

Note: These values are hypothetical and would depend on the specific protein target selected for the docking study.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govchalcogen.ro This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as anti-inflammatory or anticancer effects. researchgate.net This involves calculating a range of descriptors for each molecule and then using statistical methods, like multiple linear regression, to build an equation that correlates these descriptors with the observed activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired activity.

Table 3: Examples of Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Example Descriptor | Description |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

| Hydrophobic | LogP | Represents the partitioning of the molecule between an oily and an aqueous phase. |

Vi. Molecular and Mechanistic Investigations of Biological Interactions

Receptor Binding and Ligand-Target Recognition at the Molecular Level

There is a complete absence of published research on the receptor binding profile of 3-(2-Chloro-3-fluorophenyl)propanoic acid. No data is available concerning its affinity for any biological receptors or the molecular details of ligand-target recognition.

Structure-Activity Relationship (SAR) Studies Through Chemical Modifications

No structure-activity relationship (SAR) studies for this compound have been reported in the scientific literature. Therefore, there is no information on how modifications to its chemical structure might influence its biological activity.

Investigations into Antimicrobial Action Mechanisms

The antimicrobial mechanisms of arylpropanoic acids, particularly those with halogen substitutions, are multifaceted. Research on analogous compounds suggests that this compound could potentially exert antimicrobial effects through several pathways, including metabolic interference and disruption of cell permeability.

Metabolic Interference: One potential mechanism of action is the interference with essential bacterial metabolic pathways. For instance, some phosphonopeptides, which can mimic amino acids, inhibit bacterial cell wall biosynthesis. They are actively transported into the bacterial cell and release a component that inhibits enzymes crucial for cell wall construction, such as D-Ala-D-Ala synthetase and alanine (B10760859) racemase. mdpi.com While not a direct analogue, the propanoic acid structure is a key feature.

Cell Permeability Disruption: A common antimicrobial mechanism for organic acids is the disruption of the bacterial cell envelope. Studies on compounds like 2-hydroxyisocaproic acid (HICA) have shown that they can penetrate bacterial cell membranes. humanjournals.com This penetration can lead to a cascade of detrimental effects, including:

Membrane Depolarization: The influx of the acid can disrupt the electrochemical gradient across the membrane. humanjournals.com

Increased Permeability: The structural integrity of the membrane is compromised, leading to leakage of vital intracellular components like ions and metabolites. humanjournals.com

Cell Lysis: Ultimately, the loss of membrane integrity can cause cell rupture and death. humanjournals.com

Chlorinated derivatives of 3-phenylpropanoic acid, isolated from marine actinomycetes, have demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, indicating that the halogenated phenylpropanoic acid scaffold is a valid lead for antimicrobial compounds. nih.gov The presence of chlorine and fluorine atoms on the phenyl ring of this compound could enhance its lipophilicity, potentially facilitating its interaction with and penetration of the lipid-rich bacterial cell membrane.

Table 1: Potential Antimicrobial Mechanisms Based on Related Compounds

| Mechanism | Description | Related Compound Example |

|---|---|---|

| Metabolic Interference | Inhibition of enzymes essential for bacterial cell wall synthesis. mdpi.com | Aminomethylphosphonic acid-based phosphonopeptides mdpi.com |

| Cell Membrane Disruption | Penetration of the cell membrane, causing depolarization, increased permeability, and leakage of cellular contents. humanjournals.com | 2-hydroxyisocaproic acid (HICA) humanjournals.com |

| Efflux Pump Inhibition | Some alkaloids can inhibit bacterial efflux pumps, increasing the intracellular concentration of antimicrobial agents. nih.gov | Piperine, Reserpine nih.gov |

Molecular Pathways of Anti-inflammatory and Anticancer Activity

Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and many compounds within this family also exhibit anticancer properties. humanjournals.comorientjchem.org The mechanisms often involve the modulation of key signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Pathways: The primary anti-inflammatory mechanism for arylpropanoic acids like ibuprofen (B1674241) is the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org These enzymes, particularly COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. orientjchem.orgmdpi.com It is plausible that this compound, as an arylpropanoic acid derivative, could also function as a COX inhibitor.

Beyond COX inhibition, related compounds like flavonoids and other phenylpropanoids exert anti-inflammatory effects by modulating complex signaling cascades: nih.govnih.gov

NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation. Some compounds inhibit the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. nih.govnih.gov

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including ERK, JNK, and p38) is crucial for transmitting extracellular signals to the nucleus to control gene expression. Inhibition of MAPK signaling can reduce the production of inflammatory mediators. nih.gov

Anticancer Pathways: The molecular pathways implicated in the anticancer activity of related propanoic acid derivatives often overlap with their anti-inflammatory mechanisms and also include the induction of programmed cell death.

Induction of Apoptosis: Propionic acid itself has been shown to induce apoptosis in cervical cancer cells. nih.gov This is achieved by increasing reactive oxygen species (ROS), which leads to mitochondrial dysfunction. nih.gov The subsequent cascade involves the regulation of the Bcl-2 family of proteins to favor pro-apoptotic members like BAX and BAK. nih.gov

Inhibition of Survival Pathways: The NF-κB and PI3K/AKT/mTOR pathways are critical for cancer cell survival, proliferation, and resistance to apoptosis. nih.govnih.gov Studies on propionic acid and other halogenated compounds have demonstrated the ability to inhibit these pathways. nih.govnih.gov For example, propionic acid inactivates the NF-κB pathway and inhibits AKT/mTOR signaling in HeLa cells. nih.gov

Induction of Autophagy: In addition to apoptosis, some treatments can trigger autophagic cell death. Propionic acid has been observed to induce autophagy in cancer cells, marked by an increase in LC3B protein levels. nih.gov

The halogenation of the phenyl ring can be a critical factor. For instance, newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid have been found to selectively inhibit the proliferation of colon cancer cells, suggesting that the chloro-substituted phenylpropanoic acid structure is a promising scaffold for developing anticancer agents. nih.gov

Table 2: Potential Anti-inflammatory and Anticancer Molecular Pathways

| Pathway | Biological Role | Potential Effect of a Propanoic Acid Derivative | Related Compound Example |

|---|---|---|---|

| COX-2 Inhibition | Inflammation | Reduction of prostaglandin (B15479496) synthesis. orientjchem.org | Ibuprofen orientjchem.org |

| NF-κB Signaling | Inflammation, Cell Survival | Inhibition of pathway activation, leading to decreased pro-inflammatory cytokines and increased apoptosis. nih.gov | Propionic Acid nih.gov |

| MAPK Signaling | Inflammation, Cell Proliferation | Inhibition of ERK, JNK, or p38 pathways. nih.gov | Flavonoids (e.g., Kaempferol, Luteolin) nih.gov |

| PI3K/AKT/mTOR Signaling | Cell Growth, Survival | Inhibition of the pathway, leading to reduced proliferation and induction of autophagy. nih.govnih.gov | Propionic Acid, Chloro(triethylphosphine)gold(I) nih.govnih.gov |

| Mitochondrial Apoptosis | Programmed Cell Death | Induction of ROS and mitochondrial membrane dysfunction. nih.gov | Propionic Acid nih.gov |

Vii. Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like "3-(2-Chloro-3-fluorophenyl)propanoic acid". It is extensively used for determining purity, identifying impurities, and quantifying the compound in various samples.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar compounds such as phenylpropanoic acids. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For "this compound," a C18 column would be a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous component (often with a buffer to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol.

A simple, isocratic RP-HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, has been developed using a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH=3) in a 50:50 v/v ratio. sigmaaldrich.comcas.orgbldpharm.comnih.gov This method demonstrates good separation and quantification with UV detection at 225 nm. sigmaaldrich.comcas.orgbldpharm.comnih.gov A similar approach would be effective for "this compound".

| Parameter | Suggested Condition for "this compound" Analysis |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size, 150 x 4.6 mm |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at ~220 nm |

| Injection Volume | 10 µL |

This table presents a proposed RP-HPLC method based on established methods for similar compounds.

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, can also be employed. A new simple NP-HPLC method was established to separate 3-[4-(2-methylpropyl)phenyl]propanoic acid from ibuprofen (B1674241) sodium using an Ultimate Silica column. researchgate.net This approach could be advantageous for separating isomers of "this compound" if they exhibit different polarities.

Since "this compound" possesses a chiral center at the alpha-carbon of the propanoic acid moiety, it can exist as two enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers, which is critical in pharmaceutical research as different enantiomers can have distinct pharmacological activities.

The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of racemic arylpropionic acids. sigmaaldrich.com The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol. The elution order of the enantiomers can be influenced by the type of CSP, the mobile phase composition, and the temperature. sigmaaldrich.com

| Parameter | Suggested Condition for Chiral Separation |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis at ~220 nm |

This table outlines a potential chiral HPLC method based on the separation of analogous arylpropanoic acids.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a carboxylic acid like "this compound," derivatization is typically required to increase its volatility and improve its chromatographic behavior. A common approach is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group.

GC with a Flame Ionization Detector (FID) is a robust and widely used method for the quantification of organic compounds. After derivatization, the silylated "this compound" can be readily analyzed by GC-FID. This method offers high sensitivity and a wide linear range, making it suitable for purity analysis and assay determination.

When coupled with a Mass Spectrometer (MS), GC provides a powerful tool for both the identification and quantification of "this compound". The GC separates the derivatized compound from other components in the sample, and the MS provides a mass spectrum that can be used for structural elucidation and confirmation.

For the analysis of the TMS derivative of "this compound," a standard non-polar capillary column, such as one coated with 5% phenyl polysiloxane, would be suitable. The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a characteristic fragmentation pattern. Key fragments would likely arise from the loss of the TMS group, cleavage of the propanoic acid side chain, and fragmentation of the substituted phenyl ring.

| Parameter | Suggested Condition for GC-MS Analysis |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table details a proposed GC-MS method following silylation, based on general procedures for acidic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the analysis of "this compound" in complex matrices such as biological fluids or environmental samples, where low detection limits are required.

An LC-MS/MS method would typically employ a reversed-phase HPLC separation similar to that described in section 7.1.1. The eluent from the HPLC is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically forming [M-H]⁻ ions in negative ion mode or [M+H]⁺ ions in positive ion mode.

Tandem mass spectrometry (MS/MS) is used for selective reaction monitoring (SRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process significantly enhances selectivity and reduces background noise, allowing for accurate quantification at very low concentrations. For "this compound," the precursor ion would be m/z 201.0 in negative ESI mode, and characteristic product ions would be generated through collision-induced dissociation (CID).

| Parameter | Suggested Condition for LC-MS/MS Analysis |

| LC System | UHPLC with a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient from low to high organic content |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (Q1) | m/z 201.0 |

| Product Ion (Q3) | To be determined by infusion and fragmentation studies |

This table presents a proposed LC-MS/MS method, which would require optimization for the specific analyte and matrix.

Spectroscopic Analytical Methods for Rapid Assessment (e.g., Near-Infrared Spectroscopy, Fourier Transform Infrared Spectroscopy)

Spectroscopic methods offer rapid and non-destructive analysis, making them valuable tools for the preliminary assessment and quantification of this compound. Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are particularly relevant due to their ability to provide structural information based on the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by specific absorption bands corresponding to its carboxylic acid and substituted phenyl ring moieties.

The carboxylic acid group gives rise to two very distinctive absorptions:

A very broad O–H stretching band, typically appearing in the wide range of 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of extensive intermolecular hydrogen bonding, which often forms a stable dimeric structure. libretexts.orgyoutube.com

A strong and sharp carbonyl (C=O) stretching band. For dimeric carboxylic acids, this peak is typically observed around 1710 cm⁻¹. libretexts.org The exact position can be influenced by conjugation and the electronic effects of the substituents on the phenyl ring.

The aromatic part of the molecule and the alkyl chain also produce characteristic signals. The C-Cl and C-F stretching vibrations of the substituted phenyl ring would appear in the fingerprint region (below 1500 cm⁻¹), along with C-O stretching and O-H bending vibrations. Aromatic C-H and C=C stretching bands would also be present.

Quantitative analysis using FTIR is feasible by measuring the intensity of a characteristic peak, such as the carbonyl C=O band, and correlating it to the concentration. nih.gov This approach has been used to quantify carboxylic acid content in thin polyamide films. nih.gov

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong | Characteristic broad peak due to hydrogen-bonded dimer formation. libretexts.org |

| Carboxylic Acid (C=O) | Stretching | ~1710 | Strong | Position typical for a dimeric carboxylic acid. libretexts.org |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region. |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium | Often coupled with O-H in-plane bending. youtube.com |

| Phenyl-Halogen (C-F) | Stretching | 1000 - 1400 | Strong | |

| Phenyl-Halogen (C-Cl) | Stretching | 600 - 800 | Strong | |

| Alkyl Chain (C-H) | Stretching | 2850 - 2960 | Medium |

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm, or 12800 to 4000 cm⁻¹). This technique primarily measures overtones and combination bands of the fundamental vibrations observed in the mid-infrared (MIR) region. acs.orgresearchgate.net While NIR bands are broader and less distinct than MIR bands, they offer advantages such as deeper sample penetration, minimal sample preparation, and the ability to analyze aqueous samples directly.

For this compound, NIR spectra would be sensitive to changes in hydrogen bonding of the carboxylic acid group. acs.org The first overtone of the O-H stretching vibration is a prominent feature. Specific regions in the NIR spectrum can be correlated with the concentration of carboxylic acids, enabling rapid quantitative measurements. researchgate.net Quantum chemical calculations and chemometric models are often employed to interpret the complex NIR spectra and build robust quantitative methods for analyzing short-chain fatty acids and other carboxylic acids. acs.org

Sample Preparation Strategies for Diverse Research Matrices (e.g., biological samples, environmental samples)

The effective isolation and concentration of this compound from complex matrices is a critical prerequisite for accurate quantification, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com The choice of sample preparation strategy depends heavily on the nature of the matrix (e.g., blood plasma, urine, water, soil) and the physicochemical properties of the analyte, such as its acidity, polarity, and solubility. mdpi.com

Biological Samples (e.g., Plasma, Urine)

Biological fluids are complex matrices containing proteins, lipids, salts, and other endogenous compounds that can interfere with analysis. nih.gov

Protein Precipitation (PPT): This is a common first step for plasma or serum samples. It involves adding an organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) to denature and precipitate proteins. While simple and fast, it may not remove all interferences and can lead to analyte loss through co-precipitation.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). mdpi.com For an acidic compound like this compound, the sample pH is adjusted to below its pKa (typically pH < 2) to ensure it is in its neutral, more nonpolar form. libretexts.org This enhances its partitioning into a nonpolar organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleanup and concentration. chromatographyonline.com It involves passing the liquid sample through a cartridge containing a solid sorbent. For an acidic analyte, a mixed-mode anion exchange sorbent can be particularly effective, allowing for the retention of the analyte while washing away neutral and basic interferences. The analyte is then eluted with a suitable solvent. Conventional reversed-phase (e.g., C18) sorbents can also be used after pH adjustment of the sample. mdpi.com

Microextraction Techniques: Miniaturized methods like solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) offer advantages such as reduced solvent consumption and automation. nih.govchromatographyonline.com

Environmental Samples (e.g., Water, Soil)

Environmental sample preparation aims to isolate trace levels of the analyte from large sample volumes and remove matrix components like humic acids and particulates. organomation.com

Water Samples: The primary technique for extracting acidic organic compounds from water is SPE. mdpi.comnih.gov The process generally involves:

Filtering the water sample to remove suspended solids.

Preserving the sample by refrigeration and, if necessary, adding agents to prevent microbial degradation. libretexts.org

Acidifying the sample to a pH < 2 to protonate the carboxylic acid. libretexts.org

Passing the acidified water through an SPE cartridge (e.g., Oasis HLB, C18) to adsorb the analyte.

Washing the cartridge to remove interferences.

Eluting the analyte with a small volume of an organic solvent (e.g., methanol, acetonitrile), thereby concentrating it.

Soil Samples: Analysis from soil requires an initial extraction step to move the analyte from the solid matrix into a liquid phase. This typically involves solvent extraction using techniques like sonication or pressurized liquid extraction with an appropriate solvent. The resulting extract is often "dirty" and requires further cleanup, commonly by SPE, before instrumental analysis. organomation.com The choice of extraction solvent and cleanup strategy would be optimized based on soil type and the specific properties of the analyte.

Interactive Table: Summary of Sample Preparation Strategies

| Matrix | Technique | Principle | Key Considerations | Typical Solvents/Sorbents |

| Biological Plasma/Serum | Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast but less clean than other methods. | Acetonitrile, Methanol |

| Liquid-Liquid Extraction (LLE) | Partitioning between aqueous sample and immiscible organic solvent. mdpi.com | Requires pH adjustment to < 2 to protonate the acid. libretexts.org | Ethyl acetate, Methyl tert-butyl ether (MTBE) | |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent for cleanup and concentration. chromatographyonline.com | High recovery and clean extracts. Sorbent selection is key. chromatographyonline.com | Mixed-mode anion exchange, Reversed-phase (C18), Polymeric (e.g., Oasis HLB) | |

| Biological Urine | Dilute-and-Shoot | Direct injection after dilution with mobile phase. | Simple but prone to matrix effects. Requires highly robust analytical method. | Water/Methanol/Acetonitrile |

| Solid-Phase Extraction (SPE) | Adsorption of analyte from diluted urine. | Effective for removing salts and other interferences. | Polymeric (e.g., Oasis HLB), Mixed-mode anion exchange | |

| Environmental Water | Solid-Phase Extraction (SPE) | Concentration of analyte from a large volume of water onto a sorbent. nih.gov | Sample acidification (pH < 2) is crucial. libretexts.org | Polymeric (e.g., Oasis HLB), Reversed-phase (C18) |

| Environmental Soil | Solvent Extraction + SPE | Leaching of analyte from soil followed by extract cleanup. organomation.com | Initial extraction efficiency depends on soil-analyte interaction. | Acetonitrile, Methanol (for extraction); SPE sorbents for cleanup |

Ix. Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Strategies and Catalytic Innovations for Halogenated Molecules

The synthesis of specifically substituted aromatic compounds such as 3-(2-Chloro-3-fluorophenyl)propanoic acid often relies on multi-step processes. Traditional methods for the synthesis of similar phenylpropanoic acids have included the hydrocarboxylation of ethylene (B1197577) using catalysts like nickel carbonyl or processes involving Friedel-Crafts reactions. google.comquora.com For instance, 2-(4-alkylphenyl)propanoic acids can be synthesized by reacting an alkylbenzene with 2-chloropropionate in the presence of anhydrous aluminum chloride. google.com Another approach involves the hydrogenation of a corresponding cinnamic acid derivative.

Future synthetic strategies are likely to focus on more efficient and selective methods. The development of novel catalysts is central to this endeavor. For example, catalysts comprising hydrotalcite loaded with active metal salts (such as AgI, AgBr, AgCl, CuI, CuBr, and CuCl) and an ion-exchange type molecular sieve have been proposed for synthesizing phenylpropanoic acid, aiming to reduce impurities and simplify post-treatment processes. youtube.com

Visible-light-driven photoredox catalysis is also emerging as a powerful and sustainable tool for halogenation and other bond-forming reactions. researchgate.net These methods often operate under mild conditions and can offer high regioselectivity, which would be crucial for the precise synthesis of polysubstituted aromatic compounds like this compound. researchgate.net The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids, which could be relevant for creating derivatives of the target molecule. jove.com

Advanced Methodologies in Investigating Molecular Recognition and Biological Interaction Mechanisms

Understanding how a molecule like this compound interacts with biological systems is key to unlocking its potential in medicinal chemistry and chemical biology. The presence of both chlorine and fluorine atoms, along with the carboxylic acid group, suggests the potential for a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. fnasjournals.com Halogen bonding, in particular, is increasingly recognized as a significant force in molecular recognition, influencing everything from drug-target binding to the formation of liquid crystals. fnasjournals.comresearchgate.net

Advanced analytical techniques are crucial for elucidating these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure, dynamics, and binding in solution. jove.com For instance, NMR could be used to study the interaction of this compound with proteins or other biological macromolecules. Molecular modeling techniques, including molecular dynamics simulations and docking studies, can provide detailed insights into binding modes and affinities. nih.gov These computational methods are often used to predict and rationalize the biological activity of small molecules. nih.gov

For example, studies on chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives have utilized docking experiments and molecular dynamics simulations to investigate their binding to PPARα and PPARγ receptors. nih.gov Similar approaches could be applied to this compound to predict its potential biological targets and guide the design of new bioactive compounds.

Development of Novel Research Tools and Probes

Fluorescent probes are indispensable tools in modern biological research, allowing for the visualization of specific molecules and processes within living cells. youtube.comnih.gov The development of novel fluorescent probes often involves the strategic incorporation of fluorophores into a molecular scaffold that can interact with a specific target. nih.gov

While this compound is not itself fluorescent, its structure could serve as a scaffold for the development of new research probes. The carboxylic acid group provides a convenient handle for attaching a fluorophore or a reactive group for bioconjugation. The halogenated phenyl ring could be designed to interact with a specific biological target, and this interaction could be coupled to a change in the fluorescence of the attached dye. For example, fluorescent probes based on nucleophilic aromatic substitution (SNAr) reactions have been developed to detect reactive sulfur and selenium species. nih.gov The reactivity of the chloro- and fluoro-substituted ring in our target molecule could potentially be exploited in a similar manner.

Furthermore, the development of small, drug-like fluorescent probes is a key area of research, as large fluorophores can sometimes alter the biological activity of the parent compound. nih.gov The relatively small size of this compound makes it an attractive starting point for the design of such probes.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

ML models are also increasingly used to predict the physicochemical and biological properties of molecules. researchgate.netnih.gov For example, models can be trained to predict the strength of halogen bonding interactions, which could help in understanding the molecular recognition properties of this compound. fnasjournals.com Furthermore, ML can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial in the early stages of drug discovery. nih.gov

Table 1: Applications of AI/ML in Halogenated Molecule Research

| Application Area | Specific Task | Potential Impact on this compound Research |

|---|---|---|

| Synthesis Planning | Predicting regioselectivity of halogenation digitellinc.com | More efficient and selective synthesis of the target compound and its derivatives. |

| Suggesting novel synthetic routes elsevier.com | Discovery of more cost-effective and sustainable manufacturing processes. | |

| Property Prediction | Predicting halogen bond strength fnasjournals.com | Understanding its potential for molecular recognition and interaction with biological targets. |

| Predicting ADMET properties nih.gov | Early assessment of its drug-like properties and potential liabilities. | |

| Drug Discovery | Identifying potential biological targets | Accelerating the discovery of new therapeutic applications. |

| Designing novel derivatives with improved activity | More rapid optimization of lead compounds based on the this compound scaffold. |

Interdisciplinary Collaborations in Chemical Biology and Materials Science

The future development of this compound and its derivatives will likely be driven by interdisciplinary collaborations. In chemical biology, this molecule could serve as a starting point for the development of probes to study biological processes or as a scaffold for the design of new therapeutic agents. The biological activity of halogenated compounds is well-documented, with many exhibiting antibacterial, antifungal, antiviral, and antitumor properties. nih.gov Collaboration with biologists and pharmacologists would be essential to explore these possibilities.

In materials science, halogen bonding is being explored as a tool for the rational design of new materials with interesting optical, electronic, and self-assembly properties. researchgate.netresearchgate.net The presence of both a chloro and a fluoro substituent on the phenyl ring of this compound could lead to unique crystal packing and material properties. Collaborations with materials scientists could lead to the development of new functional materials based on this molecular scaffold. For example, halogenated compounds are used as flame retardants in polymers, and the properties of this molecule in such applications could be investigated. wikipedia.org

The marine environment is a rich source of halogenated natural products with diverse biological activities, and studying these can provide inspiration for the development of new compounds. nih.govwikipedia.org Insights from marine microbiology and natural product chemistry could inform the design of novel derivatives of this compound with enhanced biological activity.

Q & A

Q. Key Considerations :

- Steric and Electronic Effects : The 2-chloro and 3-fluoro substituents may hinder reactivity at the ortho position, requiring optimized catalysts (e.g., Lewis acids like AlCl₃).

- Purification : Use column chromatography or recrystallization to isolate the product, as halogenated byproducts may form.

- Yield Optimization : Adjust reaction time, temperature, and stoichiometry based on TLC or HPLC monitoring .

Basic: How can the acidity (pKa) of this compound be experimentally determined, and what factors influence its value?

Methodological Answer:

Experimental Determination :

- Potentiometric Titration : Dissolve the compound in a water-ethanol mixture and titrate with standardized NaOH. Plot pH vs. volume to identify the equivalence point.

- UV-Vis Spectroscopy : Monitor deprotonation-induced absorbance changes at λ ~250–300 nm.

Q. Factors Influencing pKa :

-

Substituent Effects : The electron-withdrawing chloro (σₚ = 0.23) and fluoro (σₚ = 0.06) groups increase acidity by stabilizing the conjugate base.

-

Comparison to Analogs :

Compound pKa (25°C) Substituent Effects 3-(2-Chlorophenyl)propanoic acid 4.58 -Cl (ortho) 3-(4-Nitrophenyl)propanoic acid 4.47 -NO₂ (para) Target Compound (predicted) ~4.2–4.5 -Cl (ortho), -F (meta)